molecular formula C11H15ClFN B1488076 Cyclobutyl(3-fluorophenyl)methanamine hydrochloride CAS No. 1864058-87-6

Cyclobutyl(3-fluorophenyl)methanamine hydrochloride

Cat. No.: B1488076
CAS No.: 1864058-87-6
M. Wt: 215.69 g/mol
InChI Key: YHJFKNKAJDAFOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclobutyl(3-fluorophenyl)methanamine hydrochloride (CAS: 1864058-87-6) is a fluorinated arylcycloalkylamine derivative with the molecular formula C₁₁H₁₅ClFN and a molecular weight of 215.69 g/mol . It features a cyclobutyl group attached to a methanamine backbone, with a 3-fluorophenyl substituent. This compound is typically supplied as a crystalline solid with a purity of ≥97% and is used in research settings for pharmacological and structural studies . Its synthesis involves substitution reactions on the phenyl ring, followed by cyclobutane ring formation and hydrochlorination .

Properties

IUPAC Name

cyclobutyl-(3-fluorophenyl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FN.ClH/c12-10-6-2-5-9(7-10)11(13)8-3-1-4-8;/h2,5-8,11H,1,3-4,13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHJFKNKAJDAFOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(C2=CC(=CC=C2)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cyclobutyl(3-fluorophenyl)methanamine hydrochloride typically involves the following steps:

  • Formation of Cyclobutyl(3-fluorophenyl)methanamine: This can be achieved through the reaction of cyclobutyl bromide with 3-fluorophenylmagnesium bromide, followed by reduction of the intermediate imine.

  • Conversion to Hydrochloride Salt: The free base amine is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: Cyclobutyl(3-fluorophenyl)methanamine hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The amine group can be oxidized to form the corresponding amine oxide.

  • Reduction: The compound can be reduced to form the corresponding amine.

  • Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and m-CPBA (meta-chloroperoxybenzoic acid).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

  • Amine Oxide: Formed through oxidation.

  • Free Base Amine: Formed through reduction.

  • Substituted Derivatives: Formed through substitution reactions.

Scientific Research Applications

Medicinal Chemistry

Cyclobutyl(3-fluorophenyl)methanamine hydrochloride is being explored for its potential as a pharmaceutical intermediate or active ingredient in drug development. Its structure allows for modifications that could enhance biological activity.

Antimicrobial Activity

Recent studies have highlighted its potential against Mycobacterium tuberculosis. A high-throughput screening identified compounds with anti-tubercular activity, suggesting that derivatives of this compound could be effective in treating tuberculosis .

Neuropharmacology

Research indicates that compounds with similar structures may influence neurotransmitter systems, particularly serotonin and dopamine pathways. This suggests potential applications in treating neurological disorders and mood regulation.

Organic Synthesis

The compound serves as a building block in the synthesis of more complex organic molecules, facilitating advancements in organic chemistry and material science.

Case Studies and Research Findings

StudyFocusFindings
Study on Antitubercular ActivityHigh-throughput screening against M. tuberculosisIdentified several active compounds; derivatives showed promising MIC values .
Neuropharmacological InvestigationInteraction with neurotransmitter receptorsPreliminary findings suggest modulation of serotonin pathways, indicating potential for mood disorders.
Synthesis OptimizationDeveloping analogs for improved propertiesStructure-activity relationship (SAR) studies revealed modifications that enhance anti-bacterial activity while improving physicochemical properties .

Mechanism of Action

The mechanism by which Cyclobutyl(3-fluorophenyl)methanamine hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism depends on the specific application and the biological system .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs vary in substituents on the phenyl ring, cyclobutane modifications, or amine functionalization. Below is a detailed comparison:

Structural Analogues with Fluorinated Phenyl Groups
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Purity Key Structural Difference
Cyclobutyl(3-fluorophenyl)methanamine HCl 1864058-87-6 C₁₁H₁₅ClFN 215.69 ≥97% 3-fluoro substituent on phenyl ring
(1-(2-Fluorophenyl)cyclobutyl)methanamine HCl 1228879-43-3 C₁₁H₁₅ClFN 215.69 100% 2-fluoro substituent on phenyl ring
(1-(4-Fluorophenyl)cyclobutyl)methanamine HCl 1220219-36-2 C₁₁H₁₅ClFN 215.69 N/A 4-fluoro substituent on phenyl ring
[4-(Ethanesulfonyl)-3-fluorophenyl]methanamine HCl 1803611-51-9 C₉H₁₃ClFNO₂S 253.72 N/A Ethanesulfonyl group at para position

Key Findings :

  • The position of the fluorine atom (ortho, meta, para) significantly impacts electronic properties and receptor binding. For instance, 3-fluoro substitution (meta) enhances dipole interactions compared to 2- or 4-fluoro isomers .
  • The ethanesulfonyl group in [4-(ethanesulfonyl)-3-fluorophenyl]methanamine HCl increases molecular weight and polarity, likely affecting solubility and metabolic stability .
Analogues with Modified Cyclobutane Rings
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Modification
(3,3-Difluoro-cyclobutyl)methanamine HCl N/A C₅H₁₀ClF₂N 169.59 3,3-difluoro substitution on cyclobutane
trans-[3-(Difluoromethyl)cyclobutyl]methanamine HCl 2940861-99-2 C₆H₁₁ClF₂N 178.61 Difluoromethyl group on cyclobutane
(S)-Cyclobutyl(phenyl)methanamine HCl 1202478-42-9 C₁₁H₁₆ClN 197.70 Non-fluorinated phenyl group

Key Findings :

  • The non-fluorinated analog, (S)-Cyclobutyl(phenyl)methanamine HCl, shows reduced dipole interactions compared to fluorinated derivatives, as evidenced by lower molecular weight and simpler NMR spectra .
Analogues with Trifluoromethyl or Heterocyclic Substituents
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Feature
(1-(3-(Trifluoromethyl)phenyl)cyclobutyl)methanamine HCl 1039932-76-7 C₁₂H₁₅ClF₃N 265.70 Trifluoromethyl group on phenyl ring
3-Fluoro Deschloroketamine HCl 2657761-24-3 C₁₃H₁₆ClFNO 257.70 Cyclohexanone backbone with 3-fluoro

Key Findings :

  • The trifluoromethyl group in 1039932-76-7 enhances lipophilicity (logP ≈ 2.5 predicted) and metabolic resistance compared to mono-fluorinated analogs .
  • 3-Fluoro Deschloroketamine HCl, while structurally distinct (cyclohexanone vs. cyclobutane), shares a 3-fluorophenyl moiety.

Physicochemical and Pharmacological Insights

Physicochemical Properties
  • Solubility : Fluorinated derivatives generally exhibit lower aqueous solubility due to increased hydrophobicity. For example, the trifluoromethyl analog (265.70 g/mol) is less soluble in water than the 3-fluoro parent compound .
  • pKa : Predicted pKa values for cyclobutylmethanamine derivatives range from 9.5–10.3 , indicating moderate basicity influenced by fluorine’s electron-withdrawing effects .
Pharmacological Considerations
  • Receptor Binding : Fluorine’s electronegativity enhances hydrogen bonding with targets like serotonin or NMDA receptors. The 3-fluoro position may optimize binding in chiral environments .
  • Toxicity : Safety data for (1-(2-Fluorophenyl)cyclobutyl)methanamine HCl (CAS: 1228879-43-3) classifies it as hazardous for industrial use, suggesting similar handling precautions for analogs .

Biological Activity

Cyclobutyl(3-fluorophenyl)methanamine hydrochloride, also known as (1-(3-fluorophenyl)cyclobutyl)methanamine hydrochloride, is a compound of increasing interest in medicinal chemistry due to its unique structural characteristics and potential therapeutic applications. This article will explore the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound features a cyclobutane ring substituted with a 3-fluorophenyl group and an amine functional group. The hydrochloride salt form enhances its solubility, making it suitable for various biological applications. Its structural formula can be represented as follows:

C12H16FNHCl\text{C}_{12}\text{H}_{16}\text{F}\text{N}\text{HCl}

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets within biological systems. Preliminary studies suggest that the compound may modulate neurotransmitter systems by binding to receptors involved in serotonin and dopamine signaling pathways. The presence of the fluorine atom is believed to enhance binding affinity and selectivity for these targets, potentially influencing mood regulation and cognitive functions .

Pharmacological Effects

Research into the pharmacological effects of this compound has revealed several promising areas:

  • Antimicrobial Activity : Compounds with similar structures have demonstrated antibacterial and antifungal properties. For instance, derivatives featuring fluorine substitutions have shown enhanced activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .
  • Neurological Implications : There is ongoing research into the compound's potential therapeutic effects in treating neurological disorders. Studies indicate that it may influence neurotransmitter systems, which could lead to applications in mood disorders or cognitive enhancement therapies .

In Vitro Studies

In vitro assays have been conducted to assess the biological activity of this compound. These studies typically involve:

  • Antibacterial Testing : The compound's effectiveness against various bacterial strains is evaluated using standard methods such as microdilution assays. For example, certain derivatives have shown MIC values as low as 2 μg/ml against resistant strains of bacteria .
  • Binding Affinity Evaluation : Molecular docking studies have been employed to predict the binding affinities of the compound with target receptors. Initial findings suggest significant interactions with serotonin and dopamine receptors, indicating potential psychoactive properties .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Case Study 1 : A study investigating its effects on mood regulation found that compounds with similar structures exhibited significant antidepressant-like effects in animal models, suggesting that this compound may possess similar properties.
  • Case Study 2 : Research focused on its antimicrobial efficacy revealed that derivatives showed potent activity against both Gram-positive and Gram-negative bacteria, making them candidates for further development as antibacterial agents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cyclobutyl(3-fluorophenyl)methanamine hydrochloride
Reactant of Route 2
Reactant of Route 2
Cyclobutyl(3-fluorophenyl)methanamine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.